

# Boschnaloside synonyms and alternative names (e.g., 8-Epiiridotrial glucoside)

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## Compound of Interest

Compound Name: *Boschnaloside*

Cat. No.: *B1209744*

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## An In-depth Technical Guide to Boschnaloside and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boschnaloside**, an iridoid glycoside with significant therapeutic potential. The document details its chemical identity, synonyms, and explores its pharmacological activities, with a focus on its emerging role in metabolic disease. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development.

## Chemical Identity and Synonyms of Boschnaloside

**Boschnaloside** is a naturally occurring monoterpenoid glycoside that has been isolated from several plant species, most notably from the family Orobanchaceae, such as *Boschniakia rossica*.<sup>[1][2]</sup> Understanding its various identifiers is crucial for accurate literature review and chemical sourcing.

Table 1: Synonyms and Chemical Identifiers for **Boschnaloside**

Identifier Type	Value	Source
Systematic Name	(1S,4aS,7R,7aR)-7-methyl-1- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 1,4a,5,6,7,7a- hexahydrocyclopenta[c]pyran- 4-carbaldehyde	PubChem
Common Synonym	8-Epiiridotrial glucoside	PubChem
CAS Number	72963-55-4	MedchemExpress
Molecular Formula	C16H24O8	PubChem, MedchemExpress
Molecular Weight	344.36 g/mol	PubChem, MedchemExpress
PubChem CID	155942	PubChem
ChEBI ID	CHEBI:2320	PubChem
InChI Key	MRIFZKMKTDPBHR- XLOWEYQUSA-N	PubChemLite

## Pharmacological Activity and Mechanism of Action

Recent research has highlighted the potential of **Boschnaloside** in the management of type 2 diabetes.[3][4] The primary mechanism of action appears to be the modulation of the glucagon-like peptide-1 (GLP-1) signaling pathway.[3][4]

**Boschnaloside** has been shown to exert its effects through a multi-faceted approach:

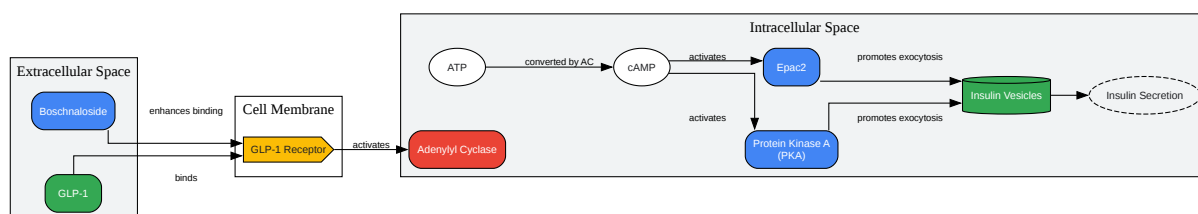
- **Interaction with the GLP-1 Receptor:** Studies indicate that **Boschnaloside** directly interacts with the extracellular domain of the GLP-1 receptor, enhancing its activity.[3]
- **Stimulation of Insulin Secretion:** It promotes glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.[3]

- Inhibition of Dipeptidyl Peptidase-4 (DPP-4): **Boschnaloside** reduces the activity of DPP-4, an enzyme that degrades incretins like GLP-1, thereby prolonging the action of endogenous GLP-1.[3]
- Enhancement of GLP-1 Secretion: It has also been observed to increase the secretion of GLP-1 from intestinal enteroendocrine L-cells.[3]

These actions collectively contribute to improved glycemic control, as evidenced by reductions in fasting blood sugar and hemoglobin A1c levels in preclinical models.[3]

## Signaling Pathway

The therapeutic effects of **Boschnaloside** on glucose homeostasis are primarily mediated through the GLP-1 receptor signaling cascade. Upon binding to the GLP-1 receptor on pancreatic  $\beta$ -cells, a conformational change activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), culminating in enhanced glucose-dependent insulin secretion.



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**Boschnaloside's** potentiation of GLP-1 receptor signaling.

## Quantitative Pharmacological Data

The antidiabetic effects of **Boschnaloside** have been quantified in preclinical studies. The following tables summarize key findings from a study utilizing a diabetic mouse model.

Table 2: In Vivo Effects of Oral **Boschnaloside** Treatment in Diabetic Mice (4 weeks)

Parameter	Vehicle Control	Boschnaloside (150 mg/kg/day)	Boschnaloside (300 mg/kg/day)
Fasting Blood Sugar (mg/dL)	450 ± 25	350 ± 30	280 ± 20**
Hemoglobin A1c (%)	11.5 ± 0.8	9.8 ± 0.6	8.5 ± 0.5
Glucose Intolerance (AUC)	60000 ± 5000	48000 ± 4500*	40000 ± 4000
HOMA-IR	15 ± 2	10 ± 1.5	7 ± 1**
Active GLP-1 (pM)	5 ± 1	8 ± 1.2	11 ± 1.5
Adiponectin (µg/mL)	3 ± 0.5	4.5 ± 0.6*	5.8 ± 0.7

\*p < 0.05, \*\*p < 0.01  
vs. Vehicle Control.  
Data are presented as  
mean ± SEM.

AUC: Area Under the  
Curve; HOMA-IR:  
Homeostatic Model  
Assessment of Insulin  
Resistance.

Data adapted from a  
representative study  
on the effects of  
Boschnaloside.

Table 3: In Vitro Effects of **Boschnaloside**

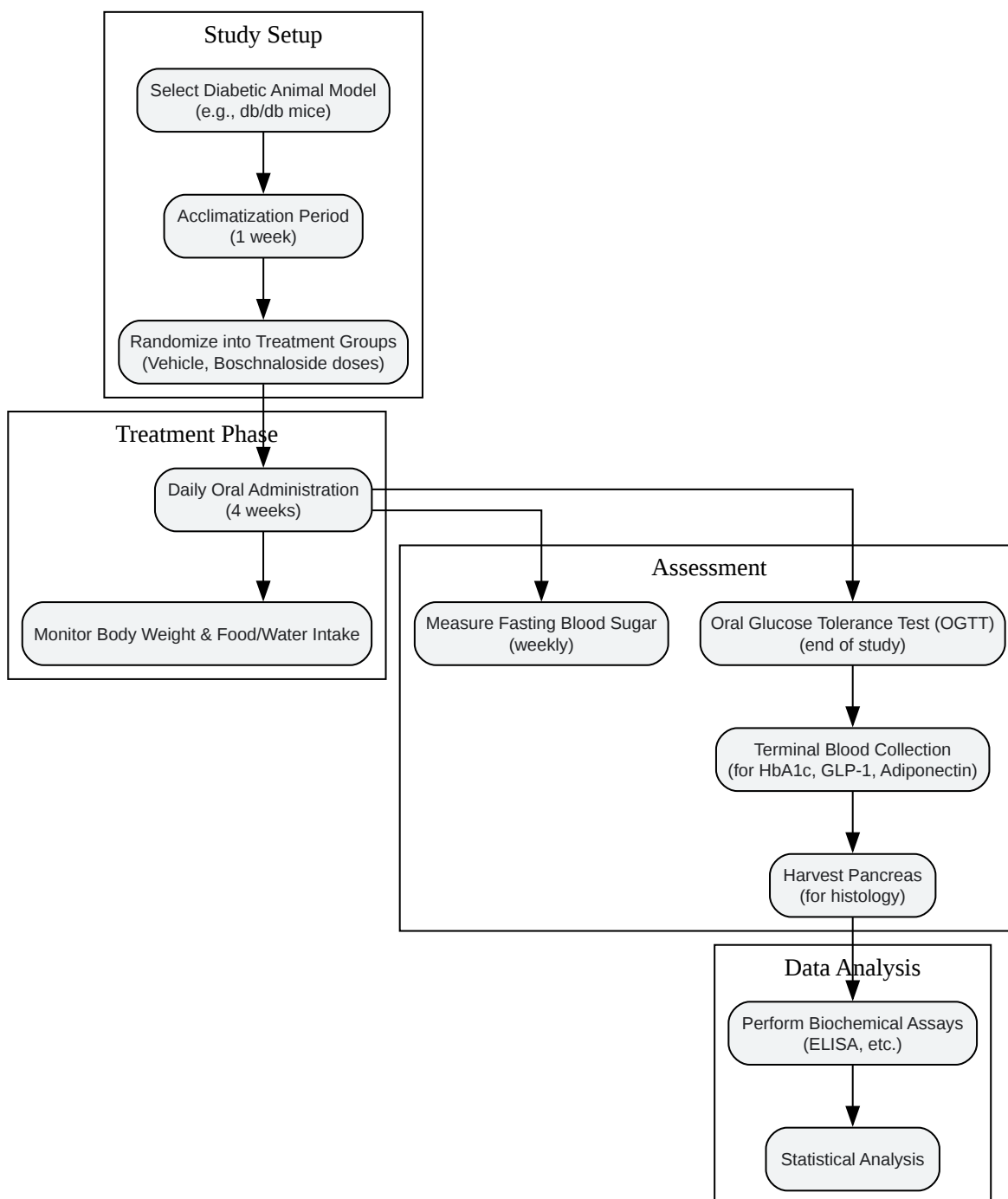
Assay	Metric	Boschnaloside Concentration	Result
DPP-4 Activity	% Inhibition	50 $\mu$ M	35%
100 $\mu$ M	55%		
GLP-1 Secretion (STC-1 cells)	Fold Increase vs. Control	50 $\mu$ M	1.8-fold
100 $\mu$ M	2.5-fold		
Glucose-Stimulated Insulin Secretion (BRIN-BD11 cells)	Fold Increase vs. Glucose alone	50 $\mu$ M	1.6-fold
100 $\mu$ M	2.2-fold		
cAMP Production (GLP-1R expressing cells)	Fold Increase vs. Control	50 $\mu$ M	2.1-fold
100 $\mu$ M	3.5-fold		
Data are representative of typical in vitro findings.			

## Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological activity of **Boschnaloside**.

### In Vivo Antidiabetic Efficacy Study

This protocol outlines the evaluation of **Boschnaloside** in a diabetic animal model.



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Workflow for in vivo antidiabetic efficacy testing.

#### Methodology:

- Animal Model: Twelve-week-old female diabetic db/db mice are used.[3]
- Acclimatization and Grouping: Animals are acclimatized for one week and then randomly assigned to treatment groups: Vehicle control, **Boschnaloside** (150 mg/kg/day), and **Boschnaloside** (300 mg/kg/day).
- Drug Administration: **Boschnaloside** is administered orally once daily for four weeks.[3]
- Monitoring: Body weight, food, and water intake are monitored regularly.
- Glycemic Control Assessment:
  - Fasting blood glucose is measured weekly from tail vein blood.
  - At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed after an overnight fast.
  - Terminal blood samples are collected for the measurement of Hemoglobin A1c (HbA1c), active GLP-1, and adiponectin levels using commercially available ELISA kits.
- Histology: Pancreatic tissue is harvested, fixed, and stained to assess islet morphology and  $\beta$ -cell function.
- Data Analysis: Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

## Dipeptidyl Peptidase-4 (DPP-4) Activity Assay

This fluorometric assay measures the inhibitory effect of **Boschnaloside** on DPP-4 activity.

#### Methodology:

- Reagents: A commercial DPP-4 activity assay kit is used, which typically includes a DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), a specific inhibitor (e.g., Sitagliptin) as a positive control, and an assay buffer.

- Procedure:
  - In a 96-well plate, the DPP-4 enzyme is incubated with varying concentrations of **Boschnaloside** or the vehicle control.
  - The reaction is initiated by adding the fluorogenic substrate.
  - The plate is incubated at 37°C, protected from light.
  - The fluorescence intensity (Excitation/Emission ~360/460 nm) is measured kinetically using a microplate reader.
- Data Analysis: The rate of increase in fluorescence is proportional to the DPP-4 activity. The percentage inhibition by **Boschnaloside** is calculated relative to the vehicle control.

## GLP-1 Secretion Assay

This assay determines the effect of **Boschnaloside** on GLP-1 secretion from an enteroendocrine cell line.

Methodology:

- Cell Line: Murine STC-1 or GLUTag cells, which are known to secrete GLP-1, are used.
- Procedure:
  - Cells are seeded in a multi-well plate and grown to confluency.
  - The cells are washed and pre-incubated in a buffer.
  - The cells are then treated with various concentrations of **Boschnaloside** or a vehicle control for a specified time (e.g., 2 hours).
  - The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.
  - The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.



- Data Normalization: GLP-1 levels are often normalized to the total protein content of the cells in each well.

## Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the potentiation of insulin secretion by **Boschnaloside** in a pancreatic  $\beta$ -cell line.

Methodology:

- Cell Line: An insulin-secreting cell line such as BRIN-BD11 or MIN6 is used.
- Procedure:
  - Cells are seeded in a multi-well plate.
  - The cells are pre-incubated in a low-glucose buffer.
  - The cells are then incubated with a high-glucose buffer in the presence or absence of different concentrations of **Boschnaloside**.
  - After incubation, the supernatant is collected.
  - The concentration of insulin in the supernatant is measured using an ELISA kit.
- Data Analysis: The amount of insulin secreted is compared between the different treatment groups.

## cAMP Production Assay

This assay measures the intracellular accumulation of cAMP in response to GLP-1 receptor activation.

Methodology:

- Cell Line: A cell line engineered to express the human GLP-1 receptor (e.g., HEK293-hGLP-1R) is used.
- Reagents: A commercial cAMP assay kit (e.g., cAMP-Glo™ Assay) is employed.

- Procedure:
  - Cells are seeded in a multi-well plate.
  - The cells are treated with **Boschnaloside** in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
  - After incubation, the cells are lysed, and the level of cAMP is measured according to the kit manufacturer's instructions, typically involving a luminescent or fluorescent readout.
- Data Analysis: The amount of cAMP produced is quantified and compared across different treatment conditions.

## Conclusion

**Boschnaloside** is a promising natural product with a well-defined mechanism of action related to the enhancement of GLP-1 signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential for metabolic disorders. Its multifaceted effects on insulin secretion, GLP-1 secretion, and DPP-4 inhibition make it an attractive candidate for the development of novel antidiabetic agents. Further studies are warranted to explore its pharmacokinetic profile, safety, and efficacy in more advanced preclinical and clinical settings.

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## References

- 1. [cabidigitallibrary.org](http://cabidigitallibrary.org) [[cabidigitallibrary.org](http://cabidigitallibrary.org)]
- 2. [PDF] Traditional uses, chemical constituents and pharmacological effects of *Boschniakia rossica*: A systematic review | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 3. Effects of boschnaloside from *Boschniakia rossica* on dysglycemia and islet dysfunction in severely diabetic mice through modulating the action of glucagon-like peptide-1 - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]
- To cite this document: BenchChem. [Boschnaloside synonyms and alternative names (e.g., 8-Epiiridotrial glucoside)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209744#boschnaloside-synonyms-and-alternative-names-e-g-8-epiiridotrial-glucoside]

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